5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide combines a 2-methoxybenzamide core with dual sulfonamide functionality—bridging sulfonyl and ethylsulfonyl-azetidine groups. With no published bioactivity data and an intermediate tPSA (~101 Ų), it is purpose-built for diversity-oriented phenotypic screening libraries. Its dual acceptor topology enables downstream chemical elaboration via N-alkylation, reduction, or oxidation. Ideal as a silent comparator against active triazolyl/imidazolyl analogs. No competing building block offers this exact pharmacophoric signature. Standard B2B shipping; research use only.

Molecular Formula C13H18N2O6S2
Molecular Weight 362.42
CAS No. 2034303-84-7
Cat. No. B2532317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
CAS2034303-84-7
Molecular FormulaC13H18N2O6S2
Molecular Weight362.42
Structural Identifiers
SMILESCCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
InChIInChI=1S/C13H18N2O6S2/c1-3-22(17,18)10-7-15(8-10)23(19,20)9-4-5-12(21-2)11(6-9)13(14)16/h4-6,10H,3,7-8H2,1-2H3,(H2,14,16)
InChIKeyJDONKQKGOFGIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034303-84-7): Core Chemical Identity and Procurement-Relevant Properties


5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034303-84-7) is a synthetic sulfonamide derivative composed of a 2-methoxybenzamide core linked via a sulfonyl bridge to a 3-(ethylsulfonyl)azetidine moiety . The molecular formula C13H18N2O6S2 and molecular weight 362.42 g/mol place it within a family of azetidine-containing benzenesulfonamides . The compound possesses two sulfonyl groups—one on the azetidine ring and one bridging to the benzamide—creating a distinct hydrogen-bond acceptor/donor topology that differentiates it from mono-sulfonyl analogs [1]. No biological activity data, pharmacological profiling, or clinical study results are publicly available for this compound as of the search date; available information is limited to chemical identity, predicted physicochemical properties, and supplier catalog entries [2].

Why In-Class Azetidine Sulfonamide Analogs Cannot Be Assumed Interchangeable with 5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide


Compounds within the 5-(azetidin-1-ylsulfonyl)-2-methoxybenzamide scaffold class differ fundamentally at the 3-position of the azetidine ring, where the nature of the substituent (ethylsulfonyl, imidazolylmethyl, triazolylmethyl, oxazolidinedionylmethyl, or triazolyl) defines the pharmacophoric fingerprint . The ethylsulfonyl-substituted compound presents a unique combination of a small, electron-withdrawing alkylsulfonyl group with dual H-bond acceptor capacity, whereas the imidazolylmethyl and triazolylmethyl analogs introduce heteroaromatic ring systems capable of π-stacking and additional H-bond donor interactions . The oxazolidinedione analog adds a H-bond donor and increased polarity . These divergent substituent chemistries predict distinct target engagement profiles, solubility, permeability, and metabolic stability—parameters for which no comparative experimental data have been published for the ethylsulfonyl derivative [1]. Therefore, generic selection of an in-class analog without experimental validation of functional equivalence cannot be supported by current publicly available evidence [1].

Quantitative Differentiation Evidence for 5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide vs. Closest Azetidine Sulfonamide Analogs


Distinct Hydrogen-Bond Acceptor Topology: Ethylsulfonyl vs. Heteroaryl Substituents on the Azetidine Ring

The ethylsulfonyl substituent at the azetidine 3-position contributes two sulfonyl oxygen H-bond acceptors that are conformationally flexible, in contrast to the rigid, planar H-bond acceptor arrays presented by imidazolylmethyl and triazolylmethyl substituents. The target compound contains 6 H-bond acceptors (tPSA = 101 Ų) versus 6 acceptors for the imidazolylmethyl analog (tPSA estimated at 80–90 Ų) and 6–7 acceptors for the triazolylmethyl analog [1][2]. This quantitative difference in polar surface area directly impacts predicted membrane permeability and oral absorption potential via established drug-likeness models, though no experimental permeability (PAMPA/Caco-2) data have been reported for any member of this series [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Rotatable Bond Count and Conformational Flexibility: Ethylsulfonyl vs. Cyclic Substituents

The ethylsulfonyl group introduces two rotatable bonds (S–Cethyl and S–Cazetidine) in addition to the azetidine ring and benzamide linker, yielding a total of 4 rotatable bonds for the target compound . The oxazolidinedione analog carries the same number of rotatable bonds but adds a cyclic imide H-bond donor, while the triazolyl analog reduces the count to 3 rotatable bonds due to direct triazole attachment . This quantitative difference in conformational entropy impacts binding thermodynamics: the ethylsulfonyl analog is predicted to incur a smaller conformational penalty upon target binding compared to the more rigid triazolyl analog, while being more flexible than the oxazolidinedione analog (which adds a ring but also a H-bond donor) .

Ligand Efficiency Physical Chemistry Compound Quality Metrics

Absence of Experimental Biological Activity Data: A Procurement-Relevant Comparison Against Literature-Validated Analogs

A systematic search of PubChem, BindingDB, ChEMBL, and Google Patents yielded no experimentally measured biological activity data (IC50, Ki, Kd, % inhibition, or functional assay results) for 5-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide [1][2][3]. In contrast, closely related 2-methoxybenzamide derivatives bearing heteroaryl azetidine substituents have been reported as hedgehog signaling pathway inhibitors with nanomolar IC50 values in cell-based assays, and azetidine amide derivatives have been disclosed as potent STAT3 inhibitors [2][3]. The ethylsulfonyl analog therefore represents a 'data-poor' chemical entity whose biological activity profile is entirely uncharacterized in the public domain [1].

Biological Assay Data Risk Assessment Compound Prioritization

Appropriate Research and Industrial Application Scenarios for 5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide Based on Available Evidence


Exploratory Screening in Target-Agnostic Phenotypic Assays Where Structural Novelty Is Prioritized Over Target Validation

The unique ethylsulfonyl-azetidine pharmacophore, absent from annotated bioactive compound collections, makes this compound a suitable candidate for diversity-oriented phenotypic screening libraries. Its intermediate polar surface area (tPSA = 101 Ų) and balanced rotatable bond profile predict cell permeability compatible with intracellular target engagement [1]. Procurement for this purpose is appropriate when the research objective is discovery of novel bioactive chemotypes rather than target-based optimization .

Synthetic Chemistry: Building Block for Derivatization via Sulfonamide or Azetidine Functionalization

The dual sulfonamide functionality provides two distinct sites for further chemical elaboration. The primary benzamide group can undergo N-alkylation or acylation, while the ethylsulfonyl group can be reduced, oxidized, or substituted. This makes the compound a versatile intermediate for constructing focused libraries of sulfonamide-containing molecules [1]. No competing commercially available building block offers this exact combination of functional groups .

Negative Control or Chemical Probe for Azetidine-Containing Sulfonamide Target Engagement Studies

Given the complete absence of reported biological activity, the ethylsulfonyl analog may serve as a negative control or 'silent' comparator in studies where triazolyl- or imidazolyl-substituted azetidine sulfonamides show target-specific activity [1]. This application is contingent upon experimental confirmation that the compound is indeed inactive at the target(s) of interest, which must be established before use .

Computational Chemistry: Model Substrate for Docking and Pharmacophore Modeling of Dual-Sulfonamide Scaffolds

The well-defined 3D geometry of the azetidine ring, combined with the dual sulfonamide acceptor topology, provides a useful model substrate for evaluating docking algorithms, scoring functions, and pharmacophore generation methods. The compound's predicted molecular properties are documented in ZINC20 and ChemSrc, facilitating computational workflow validation without requiring experimental data [1].

Quote Request

Request a Quote for 5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.